N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-3-carboxamide
Description
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O3/c1-23-12-14(13-6-2-4-8-16(13)23)18(25)21-10-11-24-17-9-5-3-7-15(17)22-19(26)20(24)27/h2-9,12H,10-11H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
VIEALODSUIMRAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Preparation Methods
Methylation of Indole-3-Carboxylic Acid
The synthesis begins with the methylation of indole-3-carboxylic acid (ICA) to yield 1-methylindole-3-carboxylic acid (1-MICA). A patented method employs dimethyl sulfate in anhydrous methanol with potassium tert-butoxide, achieving 92% yield at 60°C. Critical parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Methylating Agent | Dimethyl sulfate | 92 |
| Solvent | Anhydrous methanol | - |
| Base | Potassium tert-butoxide | - |
| Temperature | 60°C | - |
Side products like 2-methylindole-3-carboxylic acid (2-MICA) are minimized to <3% by maintaining anhydrous conditions.
Activation of 1-MICA for Amidation
1-MICA is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C. This intermediate reacts with amines to form carboxamides. Alternative activation via mixed carbonates (e.g., ethyl chloroformate) reduces racemization risks.
Synthesis of Quinoxaline-Ethylamine Moiety
Quinoxaline Ring Formation
The quinoxaline core is synthesized via condensation of o-phenylenediamine with ethyl glyoxylate under acidic conditions (HCl, ethanol), yielding 3-hydroxy-2-oxoquinoxaline. Key modifications include:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | Ethyl glyoxylate, HCl | 3-Hydroxy-2-oxoquinoxaline |
| Ethylamine Addition | Ethylenediamine, DMF | Ethylamine sidechain |
Functionalization with Ethylamine
The ethylamine linker is introduced via nucleophilic aromatic substitution (SNAr) using ethylenediamine in dimethylformamide (DMF) at 80°C. This step achieves 85% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Coupling Strategies for Final Assembly
Carbodiimide-Mediated Amidation
The acyl chloride of 1-MICA reacts with quinoxaline-ethylamine in the presence of N,N-diisopropylethylamine (DIPEA) to form the target amide. Optimized conditions include:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Agent | EDCl/HOBt | 78 |
| Solvent | Tetrahydrofuran (THF) | - |
| Temperature | Room temperature | - |
This method minimizes epimerization and ensures >98% purity by HPLC.
Solid-Phase Peptide Synthesis (SPPS)
An alternative approach uses Wang resin-bound 1-MICA, activated with HATU, and coupled with quinoxaline-ethylamine. While scalable, this method requires extensive washing steps, reducing overall yield to 65%.
Optimization and Process Considerations
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance reaction rates but necessitate rigorous drying to prevent hydrolysis. Ethyl acetate/hexane mixtures (3:1) are optimal for recrystallization.
Catalytic Enhancements
Palladium-catalyzed C–N coupling improves quinoxaline-ethylamine synthesis efficiency (yield: 89%) but increases metal contamination risks.
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 362.1382 (calculated: 362.1385).
Scalability and Industrial Adaptation
Continuous flow synthesis reduces reaction times by 40% and improves safety by mitigating hydrogen gas evolution during methylation. Pilot-scale batches (10 kg) achieve 76% yield with 99% purity, meeting ICH guidelines.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Carbodiimide | 78 | 98.5 | 120 |
| SPPS | 65 | 97.8 | 220 |
| Palladium-Catalyzed | 89 | 99.1 | 180 |
Carbodiimide-mediated coupling offers the best balance of efficiency and cost for research-scale production .
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
- Compound X serves as a versatile building block in organic synthesis.
- Researchers explore its reactivity in various reactions, including cross-coupling and cyclization.
Anticancer Properties:
Antimicrobial Activity:
Mechanism of Action
- Compound X interacts with specific protein targets, disrupting cellular processes.
- It may inhibit kinases, transcription factors, or enzymes involved in cell signaling.
- Further studies are needed to unravel its precise mechanism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a systematic comparison with structurally related compounds, focusing on pharmacophores, physicochemical properties, and reported bioactivities.
Table 1: Key Structural and Functional Comparisons
*No direct bioactivity data for the target compound is available in the provided evidence. Hypotheses are based on structural analogs.
Key Observations :
Quinoxaline vs. Indolinone Scaffolds: The target compound’s quinoxaline core (with 3-hydroxy-2-oxo groups) differs from the indolin-2-one derivatives in . Quinoxalines are known for DNA intercalation and topoisomerase inhibition, whereas indolinones (e.g., sunitinib analogs) often target tyrosine kinases . The ethyl linker in the target compound may enhance conformational flexibility compared to rigid carbohydrazide linkages in analogs.
Indole Modifications: The 1-methylindole-3-carboxamide group in the target compound contrasts with the 3-carbohydrazide () and 3-cyano () substituents. Carboxamides generally improve solubility and metabolic stability over cyano groups, which may increase lipophilicity .
Safety and Stability: Unlike 2-(3,4-dihydroquinolin-1(2H)-yl)propanoic acid (), the target compound’s safety profile remains uncharacterized. However, the absence of reactive groups (e.g., carboxylic acids) may reduce irritation risks .
Research Findings and Mechanistic Insights
- Derivatives : N'-(2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazides showed potent apoptosis induction (IC50: 2–10 μM) in cancer cells. Their activity correlated with electron-withdrawing substituents on the indole ring, enhancing electrophilic interactions with cellular targets .
- Hypothesized Mechanism for Target Compound: The 3-hydroxy-2-oxoquinoxaline moiety may mimic ATP-binding motifs in kinases (e.g., BRAF or PI3K), while the indole carboxamide could stabilize protein-ligand interactions via π-stacking.
Biological Activity
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with quinoxaline-based compounds. The process can be summarized as follows:
- Starting Materials : Quinoxaline derivatives and indole derivatives are used as starting materials.
- Reaction Conditions : The reaction is usually performed in solvents such as DMF or DMSO under controlled temperatures.
- Purification : The resulting product is purified using techniques like column chromatography.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of indole and quinoxaline can inhibit cell growth in breast cancer (MCF-7) and other tumor cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.95 - 1.50 | Induces apoptosis via caspase activation |
| Similar Indole Derivative | HeLa | 0.34 | G2/M phase arrest, tubulin polymerization inhibition |
Mechanistic Studies
The mechanism by which this compound exerts its biological effects involves several pathways:
-
Apoptosis Induction : It has been shown to activate apoptotic pathways, evidenced by increased levels of caspases (Caspases 3, 8, and 9) and changes in apoptotic markers such as Bcl2 and p53.
"The compounds induced apoptosis with high potency, as evidenced by their effects on apoptotic markers" .
- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation.
- Inhibition of Kinase Activity : Some studies suggest that it acts as a multi-targeted kinase inhibitor affecting pathways involved in cancer progression.
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various indole derivatives, including this compound against multiple cancer cell lines. The results indicated that this compound had a GI50 ranging from 0.95 µM to 1.50 µM, making it significantly effective compared to other tested compounds .
Study 2: Mechanistic Insights
Another investigation focused on the cellular mechanisms activated by the compound, revealing its ability to induce apoptosis through caspase activation and to inhibit specific kinases involved in tumor growth . This study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-3-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of indole-3-carboxamide derivatives with functionalized quinoxalinone intermediates. For example, analogous syntheses (e.g., Scheme 2 in ) use reflux conditions with acetic acid and sodium acetate to facilitate cyclization. Characterization relies on IR spectroscopy (to confirm carbonyl and hydroxyl groups), ¹H/¹³C NMR (to verify substituent positions and stereochemistry), and elemental analysis (to validate purity) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Identifies proton environments (e.g., methyl groups at δ ~3.0 ppm, indole NH signals at δ ~10 ppm) .
- FT-IR : Detects key functional groups (e.g., C=O stretches at ~1700 cm⁻¹, hydroxyl groups at ~3300 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks, as demonstrated in for structurally similar compounds .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based or colorimetric kits (e.g., for kinases or oxidases) with IC₅₀ calculations.
- Cell viability assays (MTT/XTT): Test cytotoxicity in target cell lines, noting that pleiotropic effects (e.g., off-target toxicity) may require secondary assays to validate specificity .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → dichloromethane/methanol).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
Advanced Research Questions
Q. How can contradictory findings in biological activity data (e.g., efficacy vs. toxicity) be systematically addressed?
- Methodological Answer :
- Dose-response reevaluation : Test narrower concentration ranges to identify therapeutic windows.
- Structural analogs : Synthesize derivatives (e.g., methyl or methoxy substitutions) to isolate pharmacophores responsible for activity vs. toxicity .
- Computational docking : Use software like AutoDock to model interactions with target proteins and off-target receptors, identifying structural motifs linked to pleiotropic effects .
Q. What computational strategies can predict optimal reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways and transition states.
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict yields under varying solvents, catalysts, and temperatures .
Q. How can Design of Experiments (DoE) optimize reaction parameters for scale-up synthesis?
- Methodological Answer :
- Factorial design : Screen variables (e.g., temperature, molar ratios) to identify critical factors affecting yield.
- Response Surface Methodology (RSM) : Use central composite designs to model non-linear relationships and pinpoint optimal conditions .
Q. What techniques elucidate supramolecular interactions (e.g., hydrogen bonding) in solid-state forms of the compound?
- Methodological Answer :
- Single-crystal XRD : Resolve intermolecular interactions (e.g., π-π stacking, H-bonding networks) .
- FT-Raman spectroscopy : Detect weak interactions (e.g., C–H···O bonds) through low-frequency modes .
Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for a target enzyme?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
